Cas no 3034-42-2 (1-Methyl-5-nitroimidazole)

1-Methyl-5-nitroimidazole 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-5-nitroimidazole
- 1-methyl-5-nitro-1H-imidazole
- 1-Methyl-5-nitroimid
- 1H-Imidazole,1-methyl-5-nitro
- 1-methyl-5-NI
- 1-Methyl-5-nitro-1H-imidazol
- 1-methyl-5-nitro-imidazole
- EINECS 221-225-2
- Imidazole,1-methyl-5-nitro
- N-methyl-5-nitroimidazole
- 1H-Imidazole, 1-methyl-5-nitro-
- Imidazole, 1-methyl-5-nitro-
- LR2H69GV4P
- 1H-Imidazole,1-methyl-5-nitro-
- SB36477
- SY017081
- H588
- DB
- A820334
- NS00028901
- DTXSID10184426
- EN300-97223
- J-504972
- CHEMBL454026
- SCHEMBL3971243
- BRN 0123550
- 3034-42-2
- 1H-Imidazole, 1-methyl-5-nitro-;1-methyl-5-nitro-imidazol;Imidazole, 1-methyl-5-nitro-
- UNII-LR2H69GV4P
- MFCD00126968
- AC-28876
- CS-W002392
- AKOS000506062
- GS-6260
- 5-nitro-1-methylimidazole
- FT-0648803
- Q27283139
- 5-23-04-00481 (Beilstein Handbook Reference)
- METHYL-5-NITROIMIDAZOLE, 1-
- 1-Methyl-5-nitroimidazole, >97.0% (HPLC)
- Z1255415727
- DB-082070
- DTXCID20106917
- 1-Methyl-5-nitro-1H-imidazole;
- pound(3/4)97.0% (HPLC)
-
- MDL: MFCD00126968
- インチ: 1S/C4H5N3O2/c1-6-3-5-2-4(6)7(8)9/h2-3H,1H3
- InChIKey: JLZXSFPSJJMRIX-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=C([H])N=C([H])N1C([H])([H])[H])=O
- BRN: 0123550
計算された属性
- せいみつぶんしりょう: 127.03800
- どういたいしつりょう: 127.038
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 63.6
じっけんとくせい
- 密度みつど: 1.44
- ゆうかいてん: 54-57 °C
- ふってん: 328.9°C at 760 mmHg
- フラッシュポイント: 152.7℃
- 屈折率: 1.618
- PSA: 63.64000
- LogP: 0.85150
1-Methyl-5-nitroimidazole セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- RTECS番号:NI7530000
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R22
1-Methyl-5-nitroimidazole 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-Methyl-5-nitroimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A103808-25g |
1-Methyl-5-nitroimidazole |
3034-42-2 | 98% | 25g |
$27.0 | 2024-08-03 | |
abcr | AB401678-1g |
1-Methyl-5-nitroimidazole, 95%; . |
3034-42-2 | 95% | 1g |
€72.60 | 2023-09-05 | |
abcr | AB401678-25g |
1-Methyl-5-nitroimidazole, 95%; . |
3034-42-2 | 95% | 25g |
€101.20 | 2025-02-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017081-25g |
1-Methyl-5-nitroimidazole |
3034-42-2 | ≥98% | 25g |
¥118.00 | 2024-07-09 | |
TRC | M323760-5g |
1-Methyl-5-nitroimidazole |
3034-42-2 | 5g |
$ 132.00 | 2023-09-07 | ||
eNovation Chemicals LLC | Y1123967-25g |
1-Methyl-5-nitro-1H-imidazole |
3034-42-2 | 95% | 25g |
$155 | 2024-07-28 | |
abcr | AB401678-5 g |
1-Methyl-5-nitroimidazole, 95%; . |
3034-42-2 | 95% | 5g |
€75.90 | 2023-04-25 | |
Enamine | EN300-97223-0.5g |
1-methyl-5-nitro-1H-imidazole |
3034-42-2 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
eNovation Chemicals LLC | Y1042754-100g |
1H-Imidazole, 1-methyl-5-nitro- |
3034-42-2 | 98% | 100g |
$110 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051856-5g |
1-Methyl-5-nitroimidazole |
3034-42-2 | 98% | 5g |
¥43 | 2023-04-14 |
1-Methyl-5-nitroimidazole 関連文献
-
1. Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactionsAdelaide T. O. M. Adebayo,W. Russell Bowman,W. G. Salt J. Chem. Soc. Perkin Trans. 1 1987 2819
-
Dake Liu,Thisuri N. Wanniarachchi,Guangde Jiang,Gustavo Seabra,Shugeng Cao,Steven D. Bruner,Yousong Ding RSC Chem. Biol. 2022 3 436
-
3. One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysisPeter Wardman,Eric D. Clarke J. Chem. Soc. Faraday Trans. 1 1976 72 1377
-
S. Pandeti,L. Feketeová,T. J. Reddy,H. Abdoul-Carime,B. Farizon,M. Farizon,T. D. M?rk RSC Adv. 2017 7 45211
-
5. The relative electron-releasing power of a singly bound, and the electron-attracting power of a doubly bound nitrogen atom when present in the same five-membered ringG. B. Barlin J. Chem. Soc. B 1967 641
-
Linda Feketeová,Johannes Postler,Athanasios Zavras,Paul Scheier,Stephan Denifl,Richard A. J. O'Hair Phys. Chem. Chem. Phys. 2015 17 12598
-
7. Reduction of substituted nitro compounds with tri-n-butyltin hydrideW. Russell Bowman,David Crosby,Paul J. Westlake J. Chem. Soc. Perkin Trans. 2 1991 73
-
8. Radical-nucleophilic substitution (S RN1) reactions: electron spin resonance studies of electron capture processes. Part 6. Nitroimidazole derivatives
-
9. The synthesis of heterocycles via addition–elimination reactions of 4- and 5-aminoimidazolesAdnan H. M. Al-Shaar,Robert K. Chambers,David W. Gilmour,David J. Lythgoe,Ian McClenaghan,Christopher A. Ramsden J. Chem. Soc. Perkin Trans. 1 1992 2789
-
Martin J. Sams,Paul R. Strutt,Karen A. Barnes,Andrew P. Damant,Martin D. Rose Analyst 1998 123 2545
1-Methyl-5-nitroimidazoleに関する追加情報
1-Methyl-5-nitroimidazole (CAS No. 3034-42-2): Properties, Applications, and Market Insights
1-Methyl-5-nitroimidazole (CAS No. 3034-42-2) is a nitro-substituted imidazole derivative with significant importance in pharmaceutical and chemical research. This compound, also known as MNZ, is widely recognized for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular formula is C4H5N3O2, and it exhibits unique chemical properties that make it valuable in various applications.
The 1-methyl-5-nitroimidazole structure features a nitro group at the 5-position and a methyl group at the 1-position of the imidazole ring. This configuration contributes to its reactivity and versatility in organic synthesis. Researchers often utilize MNZ CAS 3034-42-2 as a building block for more complex molecules, particularly in the development of antimicrobial and antiparasitic agents. Its stability under controlled conditions makes it a preferred choice for laboratory use.
In recent years, the demand for 1-methyl-5-nitroimidazole suppliers has increased due to its applications in drug discovery. The compound is frequently used in the preparation of nitroimidazole-based drugs, which are effective against anaerobic bacteria and protozoa. With the growing interest in antimicrobial resistance (AMR) solutions, MNZ derivatives are being explored for their potential in next-generation therapeutics. This aligns with current healthcare trends focusing on novel antibiotic development.
The synthesis of 1-methyl-5-nitroimidazole typically involves nitration of 1-methylimidazole under controlled conditions. Manufacturers of CAS 3034-42-2 follow strict quality control measures to ensure high purity levels suitable for pharmaceutical applications. Analytical techniques such as HPLC and NMR are commonly employed to verify the compound's identity and purity, addressing the pharmaceutical industry's need for reliable intermediates.
From a market perspective, 1-methyl-5-nitroimidazole price trends reflect its growing importance in medicinal chemistry. The compound's availability from specialty chemical suppliers has expanded globally, with significant production in regions with strong pharmaceutical manufacturing capabilities. Industry reports suggest increasing research into nitroimidazole-based drug candidates, which is expected to drive future demand for this intermediate compound.
Environmental and safety considerations for 1-methyl-5-nitroimidazole handling are important for industrial and laboratory users. While not classified as highly hazardous, proper storage conditions (typically cool, dry environments) are recommended to maintain stability. The compound's physicochemical properties, including solubility and melting point, are well-documented in scientific literature, providing essential data for researchers and formulators.
Innovative applications of MNZ 3034-42-2 are emerging in material science, particularly in the development of functionalized polymers and coordination complexes. Its electron-withdrawing nitro group makes it interesting for designing novel materials with specific electronic properties. This expands the potential uses beyond traditional pharmaceutical applications, aligning with current interests in smart materials development.
Quality standards for 1-methyl-5-nitroimidazole synthesis continue to evolve, with pharmacopoeial requirements becoming more stringent. Reputable suppliers now provide detailed certificates of analysis (CoA) that include impurity profiles and residual solvent data. This trend responds to the pharmaceutical industry's increasing emphasis on quality by design (QbD) principles in API manufacturing.
Research publications on 1-methyl-5-nitroimidazole derivatives have shown increased activity in recent years, particularly in medicinal chemistry journals. Scientists are investigating modified versions of the core structure to enhance biological activity and reduce potential side effects. These developments contribute to the compound's relevance in contemporary drug discovery programs targeting infectious diseases.
The global distribution network for CAS 3034-42-2 has become more efficient, with many suppliers offering just-in-time delivery options. This logistical improvement supports the pharmaceutical industry's lean manufacturing approaches and reduces inventory costs for end-users. Current market analysis indicates stable supply chains for this important intermediate despite global trade fluctuations.
Future prospects for 1-methyl-5-nitroimidazole applications appear promising, with ongoing research into its use as a precursor for diagnostic agents and specialty chemicals. The compound's versatility and well-characterized properties position it as a valuable tool for chemists working in diverse fields, from pharmaceuticals to advanced materials development.
3034-42-2 (1-Methyl-5-nitroimidazole) 関連製品
- 3034-41-1(1-methyl-4-nitro-imidazole)
- 1261766-97-5(3-(3-Amino-4-(trifluoromethoxy)benzoyl)pyridine)
- 303996-43-2(6-(4-Chlorobenzyl)sulfanylimidazo2,1-b1,3thiazole-5-carbonitrile)
- 1225703-30-9(1-amino-3-(4-ethoxyphenyl)propan-2-ol)
- 1403483-87-3(3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride)
- 68609-96-1(((Nonyloxy)methyl)oxirane)
- 2092548-18-8(1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide)
- 1478194-96-5(tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate)
- 2137611-05-1(3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid)
- 91718-53-5(3-Amino-2-phenylbenzoic acid)
